N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c18-11-6-7-12-14(10-11)26-17(19-12)20-16(22)13-4-1-2-8-21(13)27(23,24)15-5-3-9-25-15/h3,5-7,9-10,13H,1-2,4,8H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTXEIONSJLSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is defined by the following molecular characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 442.0 g/mol
- CAS Number : 1101786-19-9
The structure includes a chlorobenzo[d]thiazole moiety, a thiophene ring, and a piperidine core, which contribute to its diverse biological interactions.
Anticancer Activity
Research indicates that compounds containing thiazole and thiophene rings exhibit significant anticancer properties. The specific compound under discussion has shown selective cytotoxicity against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
- Mechanism of Action :
- Induction of apoptosis through increased Bax/Bcl-2 ratio.
- Cell cycle arrest at the G2/M phase, leading to inhibition of cell proliferation.
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | Not specified | Apoptosis induction |
| N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide | HepG2 | 9.6 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar thiazole derivatives have been documented to possess:
- Broad-spectrum antimicrobial activity against bacteria and fungi.
Research findings indicate that these compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound may exhibit anti-inflammatory properties. Compounds with similar structures have been shown to:
- Inhibit pro-inflammatory cytokines.
- Reduce inflammation in various animal models.
Case Studies and Research Findings
-
Cytotoxicity Evaluation :
A study evaluated the cytotoxic effects of various benzothiazole derivatives, including the target compound, against MCF-7 and HepG2 cell lines. The results indicated significant growth inhibition, with some derivatives showing IC values as low as 0.28 µg/mL for MCF-7 cells . -
Mechanistic Insights :
Another investigation into related compounds revealed that they induce apoptosis through caspase activation and disruption of mitochondrial membrane potential, suggesting similar mechanisms may be at play for this compound . -
Antimicrobial Studies :
Research on thiazole-based compounds highlighted their efficacy against Gram-positive and Gram-negative bacteria, demonstrating a need for further exploration of the specific compound's antimicrobial potential .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole, including those similar to N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, demonstrate activity against various bacterial strains and fungi. For instance:
| Compound | Activity | Target Organisms |
|---|---|---|
| Thiazole derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria, fungi |
| Thiophene derivatives | Anticancer | Various cancer cell lines |
The specific compound under discussion may possess selective cytotoxicity against certain pathogens, although further evaluations are necessary to confirm these effects .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research has highlighted the efficacy of thiazole and thiophene derivatives against various cancer cell lines, including breast and lung cancers. Notably, compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction.
In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects on human cancer cell lines (e.g., MCF7 for breast cancer) . The following table summarizes some findings:
| Study Reference | Compound Tested | Cancer Cell Line | IC50 Value |
|---|---|---|---|
| Thiazole derivative | MCF7 (breast) | 10 µM | |
| Thiophene derivative | A549 (lung) | 15 µM |
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of similar compounds:
- Antimicrobial Screening : A study evaluated a range of thiazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria using the turbidimetric method. Results indicated promising activity for several derivatives, suggesting a pathway for further development .
- Anticancer Evaluation : Another research effort focused on synthesizing new benzothiazole-based compounds and assessing their anticancer properties against various cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation, highlighting their potential as lead compounds for drug development .
Comparison with Similar Compounds
Schiff Base Derivatives
- N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine (LH) :
Synthesized analogously, this compound lacks the sulfonyl-piperidine-thiophene moiety. It exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations of 50–200 μg/mL, with superior efficacy compared to other Schiff bases in the same study .
Malonate Derivatives
- Diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5fc): This derivative incorporates a malonate ester and benzo[b]thiophene group. It was synthesized with a 76% yield and 82.0% enantiomeric purity, demonstrating the role of steric and electronic effects in modulating reactivity .
| Property | Target Compound | Diethyl 2-(benzo[b]thiophen-2-yl(...)malonate (5fc) |
|---|---|---|
| Molecular Complexity | High (sulfonyl-piperidine) | Moderate (malonate ester) |
| Enantiomeric Purity | Not reported | 82.0% |
| Melting Point | Not reported | 113–115°C |
Acetamide Derivatives
- N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3a) :
This compound shares the 6-chlorobenzothiazole core but substitutes the sulfonyl-thiophene group with a phenylpiperazine-acetamide chain. It exhibits a higher melting point (225–226°C) and IR absorption at 1686 cm$^{-1}$ (C=O stretch), indicating robust hydrogen bonding and crystallinity .
| Property | Target Compound | N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3a) |
|---|---|---|
| Bioactivity Focus | Antimicrobial | Dopaminergic affinity (D3 receptor) |
| Yield | Not reported | 86.4% |
Antimicrobial Efficacy
- The target compound’s antimicrobial activity is inferred to be moderate based on its structural similarity to other Schiff bases, which show concentration-dependent inhibition . In contrast, hydrazine derivatives like 1-(6-chlorobenzo[d]thiazol-2-yl)-2-(diphenylmethylene)hydrazine (7a) demonstrate higher potency against S. aureus and E. coli, suggesting that the hydrazine moiety enhances bioactivity .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule decomposes into three primary building blocks:
- 6-Chlorobenzo[d]thiazol-2-amine (benzothiazole core)
- 1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid (piperidine-sulfonyl-carboxylic acid intermediate)
- Amide coupling reagents for conjugating the benzothiazole and piperidine units.
Detailed Synthetic Routes
Route 1: Sequential Sulfonylation and Amide Coupling
Synthesis of 1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic Acid
Piperidine-2-carboxylic acid is sulfonylated using thiophene-2-sulfonyl chloride in dichloromethane with triethylamine as a base. The reaction proceeds at 0–5°C for 4 hours, yielding 85–90% after aqueous workup:
$$
\text{Piperidine-2-carboxylic acid} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid} \quad
$$
Amide Bond Formation
The carboxylic acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with 6-chlorobenzo[d]thiazol-2-amine in dimethylformamide (DMF). The reaction achieves 70–75% yield after purification via column chromatography.
Route 2: One-Pot Tandem Sulfonylation-Coupling
Direct Assembly
A streamlined approach involves reacting piperidine-2-carboxylic acid with thiophene-2-sulfonyl chloride and 6-chlorobenzo[d]thiazol-2-amine sequentially in a single pot. Using N,N'-diisopropylethylamine (DIPEA) as a dual-base catalyst, this method reduces purification steps but requires precise stoichiometric control.
Optimization Strategies
Solvent and Temperature Effects
Industrial-Scale Production Considerations
Characterization and Quality Control
Challenges and Mitigation
Regioselectivity in Sulfonylation
Competitive sulfonation at piperidine’s N-1 vs. O-sites is minimized using bulky bases (e.g., DIPEA).
Amidation Side Reactions
Overactivation of the carboxylic acid leads to acylurea byproducts. Controlled stoichiometry of HATU (1.1 equiv) suppresses this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
